molecular formula C10H9ClF3N B6297049 4-(2-Chloro-2,3,3-trifluorocyclobutyl)aniline CAS No. 113664-73-6

4-(2-Chloro-2,3,3-trifluorocyclobutyl)aniline

Cat. No. B6297049
CAS RN: 113664-73-6
M. Wt: 235.63 g/mol
InChI Key: RHOYTRZQVVISKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Chloro-2,3,3-trifluorocyclobutyl)aniline, also known as 4-TF-CBA, is a synthetic organic compound used in various scientific research applications. It has a molecular formula of C10H10ClF3N and is a colorless liquid with a pungent odor. It is soluble in organic solvents such as ethanol, chloroform, and ether, and is insoluble in water. 4-TF-CBA is a versatile compound with numerous applications in the fields of biochemistry, pharmacology, and organic chemistry.

Scientific Research Applications

4-(2-Chloro-2,3,3-trifluorocyclobutyl)aniline has a wide range of applications in scientific research. It has been used to study the effects of certain drugs on the central nervous system, as well as to study the structure and function of proteins and enzymes. 4-(2-Chloro-2,3,3-trifluorocyclobutyl)aniline has also been used to study the metabolism of various compounds, including drugs, hormones, and vitamins. Additionally, 4-(2-Chloro-2,3,3-trifluorocyclobutyl)aniline has been used to study the effects of certain drugs on the cardiovascular system.

Mechanism of Action

4-(2-Chloro-2,3,3-trifluorocyclobutyl)aniline is a lipophilic compound that is able to penetrate the cell membrane and bind to various target proteins and enzymes. It has been shown to interact with a number of different receptors, including the serotonin 5-HT1A, 5-HT2A, and 5-HT2C receptors, as well as the dopamine D2 receptor. 4-(2-Chloro-2,3,3-trifluorocyclobutyl)aniline has also been shown to inhibit the activity of certain enzymes, including tyrosine hydroxylase and monoamine oxidase.
Biochemical and Physiological Effects
4-(2-Chloro-2,3,3-trifluorocyclobutyl)aniline has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including tyrosine hydroxylase and monoamine oxidase. Additionally, 4-(2-Chloro-2,3,3-trifluorocyclobutyl)aniline has been shown to increase the activity of certain proteins, including the serotonin 5-HT1A, 5-HT2A, and 5-HT2C receptors, as well as the dopamine D2 receptor. 4-(2-Chloro-2,3,3-trifluorocyclobutyl)aniline has also been shown to alter the levels of certain neurotransmitters, such as dopamine and serotonin, in the brain.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(2-Chloro-2,3,3-trifluorocyclobutyl)aniline in laboratory experiments include its high solubility in organic solvents, its ability to penetrate the cell membrane, and its ability to interact with various receptors and enzymes. Additionally, 4-(2-Chloro-2,3,3-trifluorocyclobutyl)aniline is relatively stable and has a low toxicity. The main limitation of using 4-(2-Chloro-2,3,3-trifluorocyclobutyl)aniline in laboratory experiments is its pungent odor, which can be unpleasant for some people.

Future Directions

There are many potential future directions for the use of 4-(2-Chloro-2,3,3-trifluorocyclobutyl)aniline in scientific research. For example, it could be used to study the effects of certain drugs on the cardiovascular system, as well as the effects of certain hormones and vitamins on the body. Additionally, 4-(2-Chloro-2,3,3-trifluorocyclobutyl)aniline could be used to study the structure and function of proteins and enzymes, as well as to study the metabolism of various compounds. Finally, 4-(2-Chloro-2,3,3-trifluorocyclobutyl)aniline could be used to study the effects of certain drugs on the central nervous system.

Synthesis Methods

4-(2-Chloro-2,3,3-trifluorocyclobutyl)aniline is synthesized by a two-step process, starting with the reaction of 2-chloro-2,3,3-trifluorocyclobutene with aniline. The resulting product is then reacted with anhydrous aluminum chloride to form 4-(2-Chloro-2,3,3-trifluorocyclobutyl)aniline. The reaction is typically carried out in an inert atmosphere such as nitrogen or argon, and the reaction can be monitored with thin-layer chromatography (TLC).

properties

IUPAC Name

4-(2-chloro-2,3,3-trifluorocyclobutyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClF3N/c11-10(14)8(5-9(10,12)13)6-1-3-7(15)4-2-6/h1-4,8H,5,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHOYTRZQVVISKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C1(F)F)(F)Cl)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClF3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Chloro-2,3,3-trifluorocyclobutyl)aniline

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